NSC 109555: An In-Depth Technical Guide to its Mechanism of Action
NSC 109555: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 109555, a bis-guanylhydrazone compound, has been identified as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This document provides a comprehensive technical overview of the mechanism of action of NSC 109555, detailing its molecular target, cellular effects, and its synergistic potential with chemotherapeutic agents. Quantitative data from key studies are summarized, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological activity.
Core Mechanism of Action: Chk2 Inhibition
NSC 109555 functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[1] The crystal structure of NSC 109555 in complex with the catalytic domain of Chk2 confirms its binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrates.[2]
Kinase Selectivity and Potency
NSC 109555 exhibits high potency for Chk2 with a reported IC50 value of approximately 200-240 nM in cell-free kinase assays.[2] Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with an IC50 for Chk1 being significantly higher (>10 µM). However, it can inhibit other kinases at higher concentrations.
Table 1: Inhibitory Activity of NSC 109555 against a Panel of Kinases
| Kinase | IC50 (nM) |
| Chk2 | 200 - 240 |
| Chk1 | >10,000 |
Data compiled from multiple sources.
Cellular Effects and Synergistic Activity
In cellular contexts, NSC 109555 has been shown to inhibit Chk2 autophosphorylation and the phosphorylation of its substrates.[1] A significant area of investigation has been its ability to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, particularly in pancreatic cancer cell lines.[3]
Potentiation of Gemcitabine-Induced Apoptosis
The combination of NSC 109555 and gemcitabine leads to a synergistic increase in apoptotic cell death.[3] This is evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Mechanistically, NSC 109555 prevents the gemcitabine-induced phosphorylation of Chk2, thereby abrogating the DNA damage checkpoint and pushing the cells towards apoptosis.[3]
Induction of Reactive Oxygen Species (ROS)
The synergistic cytotoxicity of the NSC 109555 and gemcitabine combination is also linked to a significant increase in intracellular reactive oxygen species (ROS).[3] The elevated ROS levels contribute to the induction of apoptosis. This effect can be reversed by treatment with antioxidants like N-acetyl cysteine (NAC), highlighting the critical role of oxidative stress in the synergistic mechanism.[3]
Signaling Pathways
The mechanism of action of NSC 109555, particularly in combination with gemcitabine, involves the modulation of key signaling pathways related to DNA damage response and cell death.
Experimental Protocols
Chk2 Kinase Inhibition Assay (In Vitro)
This protocol is adapted from methodologies used in the initial characterization of Chk2 inhibitors.[1]
Objective: To determine the in vitro inhibitory activity of NSC 109555 on Chk2 kinase.
Materials:
-
Recombinant human Chk2 enzyme
-
Fluorescently labeled Chk2 substrate peptide
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ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na3VO4, 2 mM DTT)
-
NSC 109555 stock solution (in DMSO)
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384-well plates
-
Fluorescence polarization reader
Procedure:
-
Prepare serial dilutions of NSC 109555 in DMSO.
-
In a 384-well plate, add the Chk2 enzyme and the fluorescently labeled substrate peptide diluted in kinase reaction buffer.
-
Add the diluted NSC 109555 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 2 hours.
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution containing EDTA).
-
Measure the fluorescence polarization to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each concentration of NSC 109555 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol is a generalized procedure for assessing apoptosis by flow cytometry, based on common laboratory practices.[4][5][6][7]
Objective: To quantify the induction of apoptosis in pancreatic cancer cells treated with NSC 109555 and/or gemcitabine.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
NSC 109555
-
Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with NSC 109555 alone, gemcitabine alone, the combination of both, or vehicle (DMSO) as a control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Intracellular ROS Detection Assay (H2DCFDA)
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe H2DCFDA, based on established methods.[8][9][10][11][12]
Objective: To measure the change in intracellular ROS levels in cells treated with NSC 109555 and/or gemcitabine.
Materials:
-
Cell line of interest
-
Cell culture medium
-
NSC 109555
-
Gemcitabine
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
PBS or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and allow them to attach.
-
Treat the cells with the compounds of interest for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with H2DCFDA (typically 5-10 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add back complete medium or PBS.
-
Immediately measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity corresponds to an increase in intracellular ROS.
Conclusion
NSC 109555 is a valuable research tool for studying the role of Chk2 in the DNA damage response. Its mechanism of action as a potent and selective ATP-competitive inhibitor of Chk2 is well-characterized. The synergistic potentiation of gemcitabine-induced apoptosis through the abrogation of the G2/M checkpoint and the induction of ROS highlights a promising therapeutic strategy for further investigation. The provided protocols and diagrams serve as a guide for researchers aiming to explore the multifaceted activities of NSC 109555. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); NSC 109555] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. zellx.de [zellx.de]
- 11. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress [animbiosci.org]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
